PLX9486 -

PLX9486

Catalog Number: EVT-1535384
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor PLX9486 binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.
Synthesis Analysis

The synthesis of PLX9486 involves a series of chemical reactions that optimize its structure for enhanced potency and selectivity. The compound is derived from modifications to existing inhibitors, particularly focusing on the 7-azaindole scaffold. The synthesis process includes:

  1. Initial Design: Modifications were made to existing compounds like pexidartinib by altering the 2-position with a phenyl group, which flipped the binding orientation.
  2. Optimization: Further chemical alterations led to PLX9486, which has a half-maximal inhibitory concentration of 1.1 nM against mutant KIT .
  3. Crystallization: The final compound was characterized through crystallization techniques to ensure purity and confirm structural integrity.
Molecular Structure Analysis

PLX9486's molecular structure can be represented by the following formula:

C19H20F2N4O2\text{C}_{19}\text{H}_{20}\text{F}_{2}\text{N}_{4}\text{O}_{2}

Structural Data

  • Molecular Weight: Approximately 366.39 g/mol
  • Key Functional Groups: The structure features fluorinated phenyl groups, a pyrrolidine moiety, and a pyrazolo-pyrimidine core .
  • Crystal Structure: The crystal structure of PLX9486 bound to the KIT kinase domain has been resolved (PDB ID: 7KHK), providing insights into its binding mechanism and interactions with the active site of the enzyme .
Chemical Reactions Analysis

PLX9486 undergoes several chemical reactions primarily related to its interaction with the KIT kinase:

  1. Binding Reaction: PLX9486 binds to the ATP-binding site of KIT, inhibiting its kinase activity. This interaction is crucial for blocking downstream signaling pathways that promote tumor growth.
  2. Metabolism: In vivo studies indicate that PLX9486 is metabolized primarily in the liver, where it undergoes phase I metabolic reactions before being excreted .
  3. Combination Therapy Reactions: When used in combination with sunitinib, PLX9486 shows synergistic effects against tumors harboring multiple oncogenic mutations .
Mechanism of Action

PLX9486 acts by selectively inhibiting mutant forms of the KIT kinase, particularly those associated with gastrointestinal stromal tumors. The mechanism involves:

  • Competitive Inhibition: By competing with ATP for binding at the active site, PLX9486 effectively reduces phosphorylation events that drive cell proliferation and survival.
  • Mutation Targeting: It specifically targets conformationally distinct mutations within the KIT protein that are resistant to other inhibitors, thus broadening its therapeutic efficacy against resistant tumor subclones .

Data on Efficacy

Clinical trials have demonstrated that patients treated with PLX9486 exhibit varying degrees of progression-free survival (PFS), with notable improvements when combined with sunitinib . For instance, median PFS was reported as 12.1 months for patients receiving both therapies compared to shorter durations for monotherapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; moderate solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Optimal activity observed within a specific pH range consistent with physiological conditions.

Relevant data from pharmacokinetic studies indicate that plasma concentrations peak approximately 24 hours post-administration, with a terminal half-life of about 71 hours .

Applications

PLX9486 is primarily used in clinical settings for treating advanced gastrointestinal stromal tumors characterized by specific mutations in the KIT gene. Its applications include:

  • Monotherapy for Resistant GISTs: Effective against tumors that have developed resistance to first-line therapies such as imatinib.
  • Combination Therapy: Used alongside other inhibitors like sunitinib to enhance therapeutic outcomes by targeting multiple resistance mechanisms simultaneously.
  • Research Tool: Serves as a model compound in studies investigating kinase inhibition and drug resistance mechanisms in oncology .

Properties

Product Name

PLX9486

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

PLX9486; PLX-9486; PLX 9486.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.